Dihydronovobiocin is a derivative of novobiocin, an aminocoumarin antibiotic. [] While novobiocin itself has been studied for its antibacterial properties, dihydronovobiocin serves primarily as a valuable tool in scientific research. Its primary application lies in studying and characterizing DNA gyrase, a bacterial enzyme, and exploring potential inhibitors for this enzyme. []
Dihydronovobiocin is synthesized from novobiocin, which is produced by the bacterium Streptomyces niveus. It falls under the classification of antibiotics and is further categorized as an aminocoumarin antibiotic. The chemical structure of dihydronovobiocin includes a coumarin nucleus, which is essential for its biological activity.
The synthesis of dihydronovobiocin typically involves chemical modifications of novobiocin. One common method includes:
This method allows for the efficient production of dihydronovobiocin while maintaining high purity levels.
Dihydronovobiocin possesses a complex molecular structure characterized by its coumarin core. The molecular formula is , and its molecular weight is approximately 370.4 g/mol. The structural representation includes:
The three-dimensional conformation of dihydronovobiocin allows it to fit into the active site of DNA gyrase effectively, inhibiting its function.
Dihydronovobiocin participates in several chemical reactions, primarily involving:
The mechanism by which dihydronovobiocin inhibits DNA gyrase involves competitive inhibition, where it competes with DNA for binding to the enzyme.
The mechanism of action of dihydronovobiocin involves:
This mechanism highlights the compound's potential as an antimicrobial agent against various Gram-positive bacteria.
Dihydronovobiocin exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's formulation in pharmaceutical applications.
Dihydronovobiocin has several significant applications in scientific research and medicine:
Dihydronovobiocin biosynthesis in Streptomyces species employs a sophisticated multi-enzyme cascade that integrates three primary precursors: 4-hydroxybenzoic acid (4-HBA) derived from the shikimate pathway, L-tyrosine as the coumarin ring precursor, and noviose (a deoxysugar) from glucose metabolism [2] [8]. The assembly begins with the activation of 4-HBA by an adenylation domain within the nonribosomal peptide synthetase (NRPS) module NovH, forming an adenylate intermediate. Concurrently, L-tyrosine undergoes oxidative coupling to 4-HBA via cytochrome P450 NovI, generating the core 3-amino-4-hydroxycoumarin (AHC) scaffold [2] [5]. The noviose moiety, synthesized through a series of dehydrations and epimerizations catalyzed by enzymes NovS (dTDP-4-keto-6-deoxyhexose reductase), NovT (dTDP-glucose 4,6-dehydratase), and NovW (dTDP-4-keto-6-deoxyglucose 3,5-epimerase), is subsequently attached to the AHC unit by glycosyltransferase NovM [8].
A critical divergence from novobiocin biosynthesis occurs at the reduction step catalyzed by β-ketotyrosyl-reductase NovJ. Unlike novobiocin, which retains an unsaturated prenyl side chain, dihydronovobiocin features a saturated dihydro-prenyl group due to the NADPH-dependent reduction of the α,β-unsaturated ketone in the prenylated 4-HBA intermediate [8]. This reduction is facilitated by the stereospecific activity of NovJ, which exhibits strict specificity for the (S)-enantiomer of the substrate [5].
Table 1: Key Enzymes in Dihydronovobiocin Modular Assembly
Enzyme | Gene | Function | Precursor/Substrate |
---|---|---|---|
Adenylating Enzyme | novH | Activates 4-HBA via adenylation | 4-HBA, ATP |
Cytochrome P450 | novI | Couples L-tyrosine to 4-HBA; forms 3-amino-4-hydroxycoumarin scaffold | 4-HBA-adenylate, L-tyrosine |
β-Ketotyrosyl-Reductase | novJ | NADPH-dependent reduction of prenyl side chain (forms dihydro derivative) | Prenylated AHC intermediate |
Glycosyltransferase | novM | Attaches noviose sugar to AHC scaffold | Noviose-DP, AHC |
Tailoring enzymes introduce structural refinements essential for dihydronovobiocin’s bioactivity. Carbamoyltransferase NovN transfers a carbamoyl group from carbamoyl phosphate to the 4-hydroxyl of the noviose sugar, enhancing molecular recognition of the DNA gyrase target [8]. Methyltransferase NovO methylates the phenolic hydroxyl of the coumarin ring, a modification critical for antibiotic potency [5] [8]. The absence of prenyltransferase NovQ activity—a key enzyme in novobiocin’s unsaturated prenyl chain formation—confers saturation in dihydronovobiocin. This structural difference arises from the termination of the pathway prior to prenylation or the action of alternative reductases [5] [8]. Kinetic studies reveal that NovN operates via a compulsory-order mechanism, with carbamoyl phosphate binding preceding acceptor substrate binding (Km = 18 µM for noviose-AHC) [8].
The dihydronovobiocin and novobiocin biosynthetic gene clusters (BGCs) share a conserved 23.4 kb core region encoding 20 enzymes but exhibit critical divergences [2] [8] [10]:
Table 2: Divergences Between Novobiocin and Dihydronovobiocin Biosynthetic Clusters
Feature | Novobiocin BGC | Dihydronovobiocin BGC | Functional Consequence |
---|---|---|---|
Prenyltransferase | novQ present (functional) | novQ absent/inactive | Unsaturated vs. saturated prenyl chain |
novH Promoter Strength | Strong (NovG-dependent) | Weak (NovG-independent) | 5-fold higher novobiocin yield |
Carbamoyltransferase | novN present | novN present | Conserved noviose modification |
gyrBR Regulation | Co-transcribed with biosynthetic genes | Independent under stress | Delayed resistance activation |
Heterologous Expression: Expression of the entire dihydronovobiocin BGC in Streptomyces coelicolor M512 using φC31 phage integrase-mediated chromosomal integration increased titers by 150% compared to native S. spheroides. This strain’s superior phosphopantetheinyl transferase activity enhances NovH (NRPS) functionality [5].
Promoter Engineering: Replacement of the native novH promoter with the constitutive ermE promoter elevated transcript levels of downstream genes (e.g., *novJ, novM) by 8-fold, as quantified by RT-qPCR. This intervention overcame bottlenecks in the dihydro-prenyl assembly line [10].
CRISPR-Cas9-Mediated Refactoring: In S. lividans TK24, deletion of nonessential regulatory genes novE and novG—which repress the novH operon—increased dihydronovobiocin yield by 200%. Simultaneous overexpression of novJ (reductase) and novN (carbamoyltransferase) using synthetic operons optimized flux through the late biosynthetic steps [6] [10].
Table 3: Genetic Engineering Strategies for Enhanced Dihydronovobiocin Production
Approach | Host Strain | Modification | Yield Improvement |
---|---|---|---|
Heterologous Expression | S. coelicolor M512 | φC31-integrated whole BGC | 150% vs. native |
Promoter Replacement | S. spheroides ∆novG | ermE promoter upstream of *novH | 8-fold transcript increase |
CRISPR-Cas9 Refactoring | S. lividans TK24 | ∆novE/∆novG; novJ-novN operon fusion | 200% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1